molecular formula C6H2Cl4O2 B074200 Tetrachlorocatechol CAS No. 1198-55-6

Tetrachlorocatechol

Cat. No.: B074200
CAS No.: 1198-55-6
M. Wt: 247.9 g/mol
InChI Key: RRBMVWQICIXSEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrachlorocatechol, an organochlorine compound, primarily targets biomolecules such as DNA, proteins, and membranes . It interacts with these biomolecules, leading to various chemical reactions that can ultimately cause non-repairable damage .

Mode of Action

This compound interacts with its targets through complex formations and redox chemistry . In the presence of heavy metals like iron or copper, it forms stable complexes . When exposed to oxidizing agents, this compound can be oxidized to semiquinone radicals and then to o-benzoquinones . Heavy metals may catalyze these redox reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of aromatic compounds and lignin by microorganisms . The compound can also interact with nucleic acids, causing adduct formation and strand breaks . It can interact with proteins, leading to protein and enzyme inactivation . Furthermore, it can interact with membranes, causing lipid peroxidation and uncoupling .

Pharmacokinetics

It’s known that the substitution of catechol by chlorine atoms prolongs the period of bioaccumulation in living organisms .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its interactions with DNA, proteins, and membranes can lead to non-repairable damage . This damage can manifest as adduct formation and strand breaks in DNA, inactivation of proteins and enzymes, and lipid peroxidation and uncoupling in membranes .

Action Environment

This compound is frequently found in the effluents of kraft pulp mills, where it is produced by the chlorobleaching of pulp . It is highly toxic to bacteria and higher organisms . Environmental factors, such as the presence of heavy metals and oxidizing agents, can influence its action, efficacy, and stability .

Safety and Hazards

Tetrachlorocatechol is very toxic to aquatic life, causes serious eye damage, and is harmful if swallowed . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorocatechol can be synthesized through the chlorination of catechol. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and results in the substitution of hydrogen atoms on the benzene ring with chlorine atoms .

Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products:

Comparison with Similar Compounds

  • Tetrachloro-1,4-benzoquinone
  • Tetrachloro-1,2-benzoquinone
  • Tetrafluoro-1,4-benzoquinone
  • 4,5-Dichlorocatechol

Comparison: Tetrachlorocatechol is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and toxicity. Compared to other chlorinated catechols, it is more effective as an enzyme inhibitor and has a higher potential for industrial applications .

Properties

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMVWQICIXSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022151
Record name Tetrachlorocatechol
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Molecular Weight

247.9 g/mol
Source PubChem
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CAS No.

1198-55-6
Record name Tetrachlorocatechol
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Record name 3,4,5,6-Tetrachlorocatechol
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Record name TETRACHLOROCATECHOL
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Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
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Record name Tetrachlorocatechol
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Record name 1,2-Benzenediol, 3,4,5,6-tetrachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tetrachlorocatechol?

A1: this compound has the molecular formula C6H2Cl4O2 and a molecular weight of 245.88 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize TCC. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [] Provides information on the structure and bonding environment of hydrogen and carbon atoms in the molecule.
  • Infrared (IR) Spectroscopy: [] Helps identify functional groups present in TCC based on their characteristic vibrational frequencies.
  • Mass Spectrometry (MS): [, ] Used to determine the molecular weight and fragmentation pattern of TCC, aiding in its identification and characterization.

Q3: How does this compound behave in the environment?

A3: TCC is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in various environmental compartments. Studies have investigated its:

  • Release from Contaminated Sediments: Research has shown that TCC binds to particulate matter in sediments, impacting its release and bioavailability. []
  • Degradation by Microorganisms: Certain bacterial strains, such as Pseudomonas chlororaphis RW71, can mineralize TCC, breaking it down into less harmful substances. [, ]
  • Transformation by Manganese Dioxide: Abiotic degradation of TCC by manganese dioxide has been studied, revealing the formation of various products, including tetrachloro-1,4-hydroquinone, tetrachlorohydroquinone, and dimeric products. [, ]
  • Degradation by Pulsed Corona Discharge Plasma: This novel approach has shown promising results in degrading PCP in soil, with TCC identified as one of the intermediate products. []

Q4: What are the environmental concerns associated with this compound?

A4: TCC raises concerns due to its:

  • Toxicity: It exhibits toxicity towards various organisms, including bacteria and fish. [, , ]
  • Persistence: Its resistance to degradation contributes to its long-term presence in the environment. [, ]
  • Bioaccumulation: TCC can accumulate in organisms, potentially leading to adverse effects. []

Q5: How does this compound react with other chemical species?

A5: TCC exhibits diverse reactivity, including:

  • Complex Formation with Metals: It readily forms complexes with various metal ions, such as copper, iron, and vanadium. [, , , , , , ]
  • Oxidation Reactions: TCC can undergo oxidation by different agents, including enzymes like catechol oxidase. [, , ]
  • Nucleophilic Reactions: It can react with nucleophiles, such as pyridine, leading to the formation of pyridinium-catecholate salts. []

Q6: What are the potential applications of this compound?

A6: Despite its environmental concerns, TCC and its derivatives find applications in:

  • Biomimetic Chemistry: TCC serves as a ligand in metal complexes that mimic the active sites of enzymes like catechol dioxygenases, providing insights into their catalytic mechanisms. [, , , ]
  • Material Science: Metal complexes incorporating TCC have been explored for their potential in electrochromic devices and nonlinear optical materials. [, ]
  • Catalysis: Manganese-catecholate complexes, including those derived from TCC, have shown catalytic activity in the reduction of dioxygen to hydrogen peroxide. []

Q7: What is known about the toxicity of this compound?

A7: Studies highlight that:

  • Acute Toxicity: TCC exhibits acute toxicity in various organisms, with increasing chlorination generally leading to higher toxicity. [, ]
  • Membrane Toxicity: Research suggests that TCC's toxicity may be related to its interaction with cell membranes, potentially causing narcosis or uncoupling of oxidative phosphorylation. []
  • Synergistic Toxicity with Sodium Azide: TCC in combination with sodium azide demonstrates a synergistic cytotoxic effect on Escherichia coli, likely due to the formation of reactive oxygen species. [, ]

Q8: How is this compound analyzed in environmental and biological samples?

A8: Various analytical techniques are employed for TCC analysis, including:

  • Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS) for sensitive and selective detection of TCC in complex matrices. [, , , ]
  • Liquid Chromatography (LC): Also frequently coupled with MS/MS for improved selectivity and sensitivity in analyzing TCC and its metabolites. [, ]
  • Solid Phase Extraction (SPE): Commonly used for sample preparation to extract and concentrate TCC from aqueous matrices prior to analysis. []

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